5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one
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Overview
Description
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound that features both imidazole and nitrophenyl groups
Preparation Methods
The synthesis of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of suitable linear precursors under specific conditions. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and nitrophenyl-containing compounds. Compared to these, 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-amino-4-cyano-1,3-diphenyl pyrazole and various substituted imidazoles .
Properties
CAS No. |
143264-01-1 |
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Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5-imino-4-(4-nitrophenyl)-1-phenylimidazol-2-one |
InChI |
InChI=1S/C15H10N4O3/c16-14-13(10-6-8-12(9-7-10)19(21)22)17-15(20)18(14)11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
XZNWYEOTXRIOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=N)C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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